molecular formula C22H17N3O2 B3585211 3-[[2-(4-Methylphenyl)quinazolin-4-yl]amino]benzoic acid

3-[[2-(4-Methylphenyl)quinazolin-4-yl]amino]benzoic acid

Cat. No.: B3585211
M. Wt: 355.4 g/mol
InChI Key: OIXBITQAAAHTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(4-Methylphenyl)quinazolin-4-yl]amino]benzoic acid is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(4-Methylphenyl)quinazolin-4-yl]amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid derivatives with appropriate anilines. One common method includes the use of DMSO as both a solvent and a one-carbon synthon, with molecular iodine as a catalyst and potassium persulfate as an additive . The reaction conditions often involve heating and refluxing to facilitate the formation of the quinazoline ring.

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[[2-(4-Methylphenyl)quinazolin-4-yl]amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .

Scientific Research Applications

3-[[2-(4-Methylphenyl)quinazolin-4-yl]amino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[2-(4-Methylphenyl)quinazolin-4-yl]amino]benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors involved in cellular processes. The compound’s quinazoline moiety is known to interact with DNA and proteins, disrupting their normal function and leading to cell death in cancer cells . Molecular docking studies have shown that it can bind to the active sites of enzymes, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[2-(4-Methylphenyl)quinazolin-4-yl]amino]benzoic acid stands out due to its specific substitution pattern, which enhances its biological activity and specificity. Its unique structure allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-[[2-(4-methylphenyl)quinazolin-4-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-14-9-11-15(12-10-14)20-24-19-8-3-2-7-18(19)21(25-20)23-17-6-4-5-16(13-17)22(26)27/h2-13H,1H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXBITQAAAHTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[2-(4-Methylphenyl)quinazolin-4-yl]amino]benzoic acid
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3-[[2-(4-Methylphenyl)quinazolin-4-yl]amino]benzoic acid

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